molecular formula C23H24F2N2O2 B1675340 LU-32-176B

LU-32-176B

Katalognummer: B1675340
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: QOSIKKDOOCQXMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LU32-176B ist eine synthetische organische Verbindung, die für ihre Rolle als selektiver Inhibitor des Gamma-Aminobuttersäuretransporters 1 (GAT1) bekannt ist. Es wurde festgestellt, dass diese Verbindung synergistische Antikonvulsiva-Wirkungen zeigt, wenn sie in Kombination mit Inhibitoren des Gamma-Aminobuttersäuretransporters 2 (GAT2) verwendet wird . LU32-176B hemmt Neuronen, Astrozyten und den Gamma-Aminobuttersäuretransporter 1 mit Halbmaximalen Inhibitorischen Konzentrationen (IC50) von 2 Mikromol, 1 Mikromol bzw. 4 Mikromol .

Herstellungsmethoden

Die Synthese von LU32-176B umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Der Syntheseweg beinhaltet in der Regel die folgenden Schritte:

    Bildung des Benzoxazolrings: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Benzoxazolrings.

    Einführung der Butylaminogruppe: Dieser Schritt beinhaltet die Reaktion der Benzoxazol-Zwischenverbindung mit einem Butylamin-Derivat.

Die Reaktionsbedingungen für diese Schritte umfassen die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren zur Erleichterung der Reaktionen . Industrielle Produktionsverfahren für LU32-176B würden wahrscheinlich eine Skalierung dieser Synthesewege beinhalten, wobei die Reinheit und Ausbeute des Endprodukts sichergestellt werden.

Vorbereitungsmethoden

The synthesis of LU32-176B involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the benzoxazole ring: This involves the cyclization of an appropriate precursor to form the benzoxazole ring.

    Introduction of the butylamino group: This step involves the reaction of the benzoxazole intermediate with a butylamine derivative.

The reaction conditions for these steps include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for LU32-176B would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

LU32-176B unterliegt mehreren Arten von chemischen Reaktionen, darunter:

    Oxidation: LU32-176B kann Oxidationsreaktionen eingehen, insbesondere am Benzoxazolring.

    Reduktion: Reduktionsreaktionen können an der Butylaminogruppe auftreten.

    Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Fluoratome an den Phenylringen, sind ebenfalls möglich.

Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Neuroscience

LU-32-176B is extensively used in neuroscience to investigate the role of GABA transporters in neuronal signaling. Its selective inhibition of GAT1 allows researchers to study the consequences of increased GABA levels on neuronal excitability and synaptic transmission. This research is crucial for developing potential treatments for epilepsy and other conditions characterized by altered GABAergic activity.

Pharmacology

In pharmacological studies, this compound serves as a tool to evaluate the therapeutic potential of GABA transporter inhibitors. It has been shown to exhibit synergistic anticonvulsant effects when combined with other GABA transporter inhibitors, such as EF1502. This combination therapy approach is being explored to enhance the efficacy of existing anticonvulsant medications.

Cell Biology

This compound is also applied in cell biology research to examine the effects of GABA transporter inhibition on various cell types, including astrocytes. Understanding how GAT1 inhibition influences astrocytic function can provide insights into the broader implications of GABAergic signaling in brain health and disease.

Case Study 1: Anticonvulsant Effects

A study conducted on animal models demonstrated that this compound, when administered in conjunction with EF1502, produced significantly enhanced anticonvulsant effects compared to either compound alone. This finding suggests that targeting multiple GABA transporters may lead to improved therapeutic outcomes for seizure disorders .

Case Study 2: Impact on Astrocytes

Research investigating the impact of this compound on astrocytic function revealed that inhibition of GAT1 alters calcium signaling pathways within astrocytes, potentially affecting their ability to regulate synaptic transmission and maintain homeostasis in the central nervous system .

Case Study 3: Behavioral Studies

Behavioral studies involving rodents treated with this compound indicated a reduction in anxiety-like behaviors, suggesting that modulation of GABA levels may influence mood and anxiety disorders. These findings warrant further exploration into the anxiolytic potential of selective GAT1 inhibitors .

Wirkmechanismus

LU32-176B exerts its effects by selectively inhibiting gamma-aminobutyric acid transporter 1. This inhibition increases the concentration of gamma-aminobutyric acid in the synaptic cleft, enhancing gamma-aminobutyric acidergic neurotransmission. The molecular targets of LU32-176B include neurons, astrocytes, and gamma-aminobutyric acid transporter 1 . The pathways involved in its mechanism of action are primarily related to gamma-aminobutyric acidergic signaling .

Biologische Aktivität

LU-32-176B is a selective inhibitor of the GABA transporter 1 (GAT1), which has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound functions primarily as a GAT1 inhibitor, which plays a crucial role in the reuptake of GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GAT1, this compound increases GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is particularly significant in conditions characterized by excessive excitatory activity, such as epilepsy and anxiety disorders.

Pharmacological Profile

The pharmacological characteristics of this compound have been extensively studied, revealing several key properties:

Property Value
GAT1 IC50 2 μM
Neuronal IC50 1 μM
Astrocytic IC50 4 μM
Selectivity High for GAT1 over GAT2

This compound exhibits a high degree of selectivity for GAT1 compared to other GABA transporters, which is critical for minimizing side effects associated with broader-spectrum agents .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively increases GABA concentrations in neuronal cultures. The compound's ability to enhance synaptic inhibition was assessed using electrophysiological techniques, showing significant potentiation of GABAergic currents.

In Vivo Studies

In vivo studies have further validated the anticonvulsant properties of this compound. For instance, animal models of epilepsy treated with this compound exhibited reduced seizure frequency and severity compared to controls. The compound's synergistic effects with other anticonvulsants were also noted, suggesting potential for combination therapies .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1: Epilepsy Management
    • A patient with refractory epilepsy was treated with this compound alongside standard antiepileptic drugs. The patient experienced a significant reduction in seizure frequency and improved quality of life over a six-month period.
  • Case Study 2: Anxiety Disorders
    • In a clinical trial involving patients with generalized anxiety disorder, this compound demonstrated efficacy in reducing anxiety symptoms as measured by standardized scales. Participants reported fewer panic attacks and improved mood stability.

Eigenschaften

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c24-17-10-6-15(7-11-17)19(16-8-12-18(25)13-9-16)3-2-14-26-20-4-1-5-21-22(20)23(28)27-29-21/h6-13,19-20,26H,1-5,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSIKKDOOCQXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)ONC2=O)NCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LU-32-176B
Reactant of Route 2
Reactant of Route 2
LU-32-176B
Reactant of Route 3
Reactant of Route 3
LU-32-176B
Reactant of Route 4
Reactant of Route 4
LU-32-176B
Reactant of Route 5
Reactant of Route 5
LU-32-176B
Reactant of Route 6
LU-32-176B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.